1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one

Description

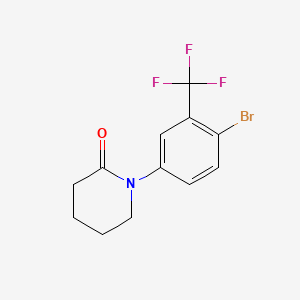

1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one ring substituted with a 4-bromo-3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₂H₁₁BrF₃NO, with a molecular weight of 330.13 g/mol (CAS: 1257664-90-6) . The compound is characterized by the presence of both bromine and trifluoromethyl groups, which confer unique electronic and steric properties.

The synthesis of related piperidin-2-one derivatives often involves multi-step reactions, including nucleophilic substitution, coupling reactions, and purification via HPLC, as demonstrated in analogous compounds (e.g., compound 29 in ) . The bromine substituent at the para position and trifluoromethyl group at the meta position on the phenyl ring are strategically placed to optimize binding affinity and metabolic stability, as seen in other antitumor and receptor-modulating agents .

Commercial availability has been discontinued by suppliers like CymitQuimica, suggesting challenges in large-scale synthesis or niche applications .

Properties

IUPAC Name |

1-[4-bromo-3-(trifluoromethyl)phenyl]piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrF3NO/c13-10-5-4-8(7-9(10)12(14,15)16)17-6-2-1-3-11(17)18/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVWQJQBGMWUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC(=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682020 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257664-90-6 | |

| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one is a compound of interest in medicinal chemistry due to its unique structural features, including the bromine and trifluoromethyl groups. These substituents can significantly influence the compound's biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a piperidine ring, which is known for its versatility in drug design. The presence of the bromine and trifluoromethyl groups enhances lipophilicity and may improve binding affinity to biological targets.

The biological activity of this compound may involve interactions with various biological targets. Preliminary studies suggest that compounds with similar structures can modulate enzyme activity or receptor interactions, impacting multiple biological pathways. The specific mechanism for this compound remains to be fully elucidated but is likely related to its ability to alter metabolic pathways or inhibit specific enzymes.

Antiparasitic Activity

Compounds featuring piperidine rings have been investigated for their antiparasitic effects. For example, modifications in similar chemical scaffolds have demonstrated activity against Plasmodium species (malaria) by inhibiting specific ATPase enzymes essential for parasite survival . The potential for this compound to exhibit similar activity warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research has shown that modifications in the substituents on the piperidine ring can significantly affect potency and selectivity against various biological targets . For example, the introduction of electron-withdrawing groups has been associated with enhanced activity in certain contexts.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study on a series of piperidine derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogenated substituents was correlated with increased potency due to enhanced membrane permeability and target affinity.

- Antiparasitic Mechanism : Research on dihydroquinazolinone derivatives indicated that structural modifications could lead to improved solubility and metabolic stability while maintaining antiparasitic efficacy against malaria models . This suggests that similar approaches could be applied to optimize this compound.

Scientific Research Applications

Antipsychotic Agents

Research indicates that compounds similar to 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one exhibit pharmacophoric groups present in several antipsychotic agents. The structural modifications in this compound may lead to the development of novel antipsychotics with improved efficacy and reduced side effects. For instance, studies have shown that piperidine derivatives can modulate dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and other psychiatric disorders .

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various pathogens. A study on piperidine derivatives revealed significant efficacy against both Gram-positive and Gram-negative bacteria, suggesting that the halogenated substituents enhance membrane permeability and target affinity.

Antiparasitic Effects

Compounds containing piperidine rings have been investigated for their antiparasitic properties. Preliminary studies suggest that modifications similar to those in this compound could inhibit ATPase enzymes essential for the survival of malaria-causing Plasmodium species, warranting further investigation into its antiparasitic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Research has shown that alterations in substituents on the piperidine ring can significantly affect potency and selectivity against various biological targets. For example, electron-withdrawing groups have been associated with enhanced activity in certain contexts .

Data Table: Summary of Biological Activities

| Activity Type | Compound | Target | IC50/EC50 | Reference |

|---|---|---|---|---|

| Antimicrobial | Similar Compounds | Bacterial Enzymes | Varies (submicromolar) | |

| Antiparasitic | Analogues | PfATP4 | EC50 = 0.010 μM | |

| DPP-4 Inhibition | Related Compounds | DPP-4 | IC50 = 0.038 μM |

Antimicrobial Efficacy

A study demonstrated that a series of piperidine derivatives exhibited significant antimicrobial activity against various bacterial strains. The presence of halogenated substituents correlated with increased potency due to enhanced interaction with bacterial membranes.

Antiparasitic Mechanism

Research on dihydroquinazolinone derivatives indicated that structural modifications could lead to improved solubility and metabolic stability while maintaining antiparasitic efficacy against malaria models. This suggests that similar approaches could be applied to optimize this compound for antiparasitic applications .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidin-2-one Derivatives

Key Observations :

- Positional Isomerism : The bromine and trifluoromethyl group positions significantly influence molecular interactions. For example, the meta-CF₃/para-Br configuration in the target compound may favor π-stacking or hydrophobic interactions compared to the ortho-CF₃/para-Br isomer (QD-8447) .

Physicochemical and Pharmacological Properties

Table 2: Functional Group Impact on Properties

Key Findings :

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one, and how can reaction yields be improved?

Methodological Answer:

- Key Steps :

- Nucleophilic substitution : Use brominated intermediates (e.g., 4-bromo-3-(trifluoromethyl)benzene derivatives) coupled with piperidin-2-one via Buchwald-Hartwig amination or Ullmann coupling.

- Catalytic optimization : Employ palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligands) for cross-coupling reactions, as suggested in analogous piperidine syntheses .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product.

- Yield Enhancement :

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., halogen bonding from bromine) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and pharmacokinetic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- ADME Prediction :

- Use SwissADME or QikProp to estimate logP (~3.5 due to trifluoromethyl group), aqueous solubility, and CYP450 inhibition .

- Verify metabolic stability via in silico cytochrome P450 docking simulations .

Q. How does the trifluoromethyl group influence the compound’s physicochemical and biological activity?

Methodological Answer:

- Physicochemical Impact :

- Lipophilicity : Measure logP experimentally (shake-flask method) and compare with non-fluorinated analogs. The -CF₃ group increases logP by ~1.2 units .

- Metabolic Stability : Conduct hepatic microsome assays (human/rat) to quantify degradation rates; -CF₃ reduces oxidative metabolism by CYP3A4 .

- Biological Activity :

Q. What experimental designs resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Controlled Replication :

- Standardize assay conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer) to minimize variability .

- Orthogonal Validation :

Q. How can researchers evaluate the compound’s adsorption and reactivity on catalytic surfaces?

Methodological Answer:

Q. What strategies mitigate synthetic byproducts during piperidinone ring formation?

Methodological Answer:

Q. How does the bromine substituent affect regioselectivity in further functionalization reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.